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Compound of Interest

Compound Name: 3-Bromo-4,6-dinitro (1H)indazole

CAS No.: 885519-53-9

Cat. No.: B3293573 Get Quote

Executive Summary & Strategic Analysis
The synthesis of 3-bromo-4,6-dinitroindazole (3-Br-DNI) from 4,6-dinitroindazole (4,6-DNI)

presents a specific challenge in heterocyclic chemistry: performing an electrophilic aromatic

substitution (EAS) on a bicyclic system severely deactivated by two strong electron-

withdrawing nitro groups.

Standard EAS conditions (e.g.,

) are often sluggish or ineffective due to the electron-deficiency of the benzene ring. To
overcome this, this protocol utilizes a Base-Mediated Anionic Activation Strategy. By
deprotonating the N1-H, we generate the indazole anion, which significantly enhances the
nucleophilicity of the C3 position on the pyrazole ring, allowing for regioselective bromination
under mild conditions without affecting the nitro groups.
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Feature Specification

Substrate 4,6-Dinitro-1H-indazole

Reagent
Elemental Bromine (

) or N-Bromosuccinimide (NBS)

Mechanism
Anionic Electrophilic Substitution (

on Azole Anion)

Regioselectivity >99% C3-position (Steric and Electronic control)

Yield Target >85% Isolated Yield

Mechanistic Pathway & Logic
The reaction relies on the acidity of the N1 proton (

for unsubstituted indazole, significantly lower for dinitro-derivatives).

Deprotonation: Base (

or

) removes the N1 proton.

Activation: The resulting negative charge is delocalized, increasing electron density at C3.

Bromination: The "activated" C3 attacks the electrophilic bromine source.

Re-aromatization: Loss of a proton (or bromide) restores the aromatic system.
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Figure 1: Reaction pathway demonstrating the anionic activation strategy required to overcome

ring deactivation.
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Experimental Protocols
Protocol A: Aqueous Alkaline Bromination (Preferred)
Best for: Scalability, Green Chemistry, and Cost-Efficiency.

Materials:

4,6-Dinitroindazole (10.0 mmol, 2.08 g)

Sodium Hydroxide (NaOH), 2N aqueous solution (25 mL)

Bromine (

) (11.0 mmol, 0.56 mL) or equivalent mass of bromine water.

Sodium Bisulfite (

) (sat. aq. solution)

Hydrochloric Acid (HCl), 2N

Step-by-Step Methodology:

Dissolution & Activation:

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 4,6-

dinitroindazole in 2N NaOH (25 mL).

Stir at room temperature (20–25°C) for 15 minutes. The solution should turn deep

orange/red, indicating the formation of the nitronate/indazole anion species.

Note: If the starting material does not fully dissolve, add a minimal amount of dioxane (5-

10 mL) as a co-solvent.

Bromination:

Cool the reaction mixture to 0–5°C using an ice bath.

Add Bromine (
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) dropwise over 20 minutes using a pressure-equalizing addition funnel or a glass syringe.

Critical Control: Maintain temperature <10°C to prevent over-oxidation or ring degradation.

Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

Monitoring:

Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, and a less polar product (

) should appear.

Quenching & Isolation:

Add saturated

(5 mL) to quench excess bromine (solution color changes from red/brown to yellow).

Acidify the mixture carefully with 2N HCl to pH 3–4. This protonates the N1 position,

precipitating the product.

Stir the slurry for 30 minutes to ensure complete precipitation.

Purification:

Filter the solid using a Buchner funnel.

Wash the cake with water (

mL) to remove salts.

Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 88–95% Appearance: Yellow to orange crystalline solid.

Protocol B: DMF-Mediated Bromination (Alternative)
Best for: Highly insoluble substrates or anhydrous requirements.
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Materials:

4,6-Dinitroindazole (10.0 mmol)

DMF (N,N-Dimethylformamide) (20 mL)

Bromine (

) (11.0 mmol)

Methodology:

Dissolve 4,6-dinitroindazole in DMF under

atmosphere.

Cool to 0°C.

Add Bromine dropwise.[1][2]

Heat to 35–40°C for 12 hours.

Pour into ice water (100 mL) to precipitate the product.

Filter, wash with water, and dry.[3]

Note: This method mimics the synthesis of 3-bromo-5-nitroindazole [2] but requires careful

washing to remove DMF, which can adhere to the nitro-compound crystals.

Analytical Validation & QC
To ensure the integrity of the synthesized compound, the following analytical parameters must

be verified.
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Test Acceptance Criteria Purpose

HPLC Purity >98.0% (Area %)
Quantify impurities (unreacted

SM, dibromo species).

1H NMR

Loss of C3-H singlet (

ppm). Retention of C5/C7

signals.

Confirm regioselectivity at C3.

Melting Point

Sharp range (Literature

dependent, typically >200°C

for dinitro indazoles).

Physical purity confirmation.[4]

Appearance
Yellow/Orange crystalline

powder.
Visual inspection.

NMR Diagnostic Logic: In the starting material (4,6-DNI), you will observe a singlet for H3, a

doublet for H5, and a doublet for H7 (or meta-coupling singlets). In the product (3-Br-4,6-DNI),

the H3 singlet disappears. If the H3 signal remains, the reaction is incomplete.

Safety & Handling (Energetic Materials)
WARNING: Polynitroindazoles are potential energetic materials. While 4,6-dinitroindazole is

generally stable, the introduction of halogens and the presence of multiple nitro groups

increase shock and friction sensitivity.

Thermal Stability: Do not heat the isolated dry solid above 80°C.

Base Sensitivity: Nitro-compounds can form sensitive salts in strong base. Do not isolate the

dry salt form; always acidify to the neutral species before drying.

Bromine Handling: Bromine is highly corrosive and volatile. All operations must be performed

in a functioning fume hood.

Workflow Diagram
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Figure 2: Operational workflow for the aqueous alkaline synthesis route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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